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Introduction

Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for
the elucidation of protein-protein interactions (PPIs) and the structural characterization of
protein complexes.[1][2][3][4][5] Disuccinimidyl sulfoxide (DSSO) is a homo-bifunctional,
amine-reactive, and mass spectrometry (MS)-cleavable cross-linker that has gained significant
popularity in the field.[6][7][8] Its unique sulfoxide bond can be cleaved in the gas phase during
tandem mass spectrometry (MS/MS) analysis, simplifying the identification of cross-linked
peptides and enabling the use of conventional database search engines.[2][6][9] This
application note provides a detailed workflow and experimental protocols for utilizing DSSO in
guantitative proteomics studies to investigate PPI dynamics and conformational changes in
protein complexes.

The key advantage of DSSO lies in its MS-cleavable nature. Upon collision-induced
dissociation (CID), the cross-linker breaks at the sulfoxide bond, generating two fragment ions
from the cross-linked peptide pair.[6][9][10] This characteristic fragmentation pattern allows for
confident identification of both interacting peptides within a single MS/MS spectrum, followed
by MS3 analysis for sequencing.[6][9] This streamlined data acquisition and analysis process
makes DSSO an ideal tool for large-scale and quantitative XL-MS studies.

Experimental Workflow Overview
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The overall workflow for a quantitative DSSO cross-linking experiment involves several key
stages, from sample preparation to data analysis. Each step is critical for achieving high-quality
and reproducible results.
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Caption: Overall workflow for quantitative DSSO cross-linking proteomics.

Detailed Experimental Protocols
Protein Cross-linking with DSSO

This protocol is a general guideline and may require optimization based on the specific protein
complex or cellular lysate being studied.

Materials:

Protein sample (purified complex or cell lysate) in a suitable buffer (e.g., PBS, HEPES, pH
7.2-8.0)

Disuccinimidyl sulfoxide (DSSO) (Thermo Scientific™, Pierce™ DSSO, or equivalent)

Anhydrous Dimethyl sulfoxide (DMSO)

Quenching buffer (e.g., 1 M Tris-HCI, pH 8.0 or 1 M Ammonium Bicarbonate)

Procedure:

e Sample Preparation:
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o Ensure the protein sample is in an amine-free buffer. Buffers containing primary amines
(e.g., Tris) will compete with the cross-linking reaction.

o The protein concentration should be optimized, typically in the range of 0.1-2 mg/mL.

e DSSO Preparation:

o Immediately before use, prepare a fresh stock solution of DSSO in anhydrous DMSO. A
common stock concentration is 25-50 mM.[11]

e Cross-linking Reaction:

o Add the DSSO stock solution to the protein sample to achieve the desired final
concentration. The optimal molar excess of DSSO to protein needs to be determined
empirically, but a starting point is a 500-1000 fold molar excess for purified proteins or a
final concentration of 1-2 mM for cell lysates.[6]

o Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
[11]

e Quenching:

o Stop the cross-linking reaction by adding the quenching buffer to a final concentration of
20-50 mM.

o Incubate for 15-30 minutes at room temperature to ensure all unreacted DSSO is
guenched.

Sample Preparation for Mass Spectrometry

Materials:
« Dithiothreitol (DTT)
e lodoacetamide (IAA)

e Trypsin (mass spectrometry grade)
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e Urea
e Ammonium Bicarbonate
Procedure:
o Denaturation, Reduction, and Alkylation:
o Add Urea to the quenched sample to a final concentration of 8 M to denature the proteins.

o Reduce disulfide bonds by adding DTT to a final concentration of 5-10 mM and incubating
at 37-56°C for 30-60 minutes.[6]

o Alkylate cysteine residues by adding IAA to a final concentration of 15-20 mM and
incubating in the dark at room temperature for 30 minutes.

» Proteolytic Digestion:

o Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the Urea concentration to
less than 2 M.

o Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.
[11]

Quantitative Labeling (TMT-based)

For quantitative analysis, isobaric labeling reagents such as Tandem Mass Tags (TMT) can be
integrated into the workflow.

Materials:

e TMTpro™ Reagents (or other TMT reagents)
o Acetonitrile (ACN)

e Hydroxylamine

Procedure:
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e Peptide Desalting:

o Desalt the digested peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
e TMT Labeling:

o Reconstitute the dried peptides and the TMT reagents in anhydrous ACN.

o Mix the peptides with the respective TMT labels and incubate for 1 hour at room
temperature.

o Quench the labeling reaction with hydroxylamine.
e Sample Pooling:
o Combine the differentially labeled samples in a 1:1 ratio.

o Desalt the pooled sample using a C18 SPE cartridge.

Enrichment of Cross-linked Peptides

Cross-linked peptides are often present in low abundance and require enrichment to improve
their detection by mass spectrometry.[12]

Methods:

e Size Exclusion Chromatography (SEC): This method separates peptides based on their size.
Cross-linked peptides are generally larger than linear peptides and will elute earlier.[12]

e Strong Cation Exchange (SCX) Chromatography: Cross-linked peptides typically carry a
higher charge state than linear peptides at low pH and can be effectively enriched using
SCX.

General SEC Protocol:
o Equilibrate an SEC column with a suitable mobile phase (e.g., 30% ACN, 0.1% TFA).

e Load the desalted peptide mixture onto the column.
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« Collect fractions corresponding to the early-eluting, larger peptides.
» Pool the fractions containing the enriched cross-linked peptides.

Mass Spectrometry Analysis

The MS-cleavable nature of DSSO allows for a specific data acquisition strategy to identify
cross-linked peptides.
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Caption: MS cleavage and identification of DSSO cross-linked peptides.
Instrumentation:

e A high-resolution Orbitrap mass spectrometer (e.g., Orbitrap Fusion™ Lumos™ Tribrid™) is
recommended.

Data Acquisition Method:
e MS1 Scan: Acquire a full MS scan to detect precursor ions.

e MS2 Scan (CID): Select precursor ions for fragmentation using low-energy Collision-Induced
Dissociation (CID). This will cleave the DSSO linker and generate the characteristic fragment
ion doublets.[6][10]

e MS3 Scan (HCD): The mass spectrometer is programmed to detect the signature mass
differences of the DSSO fragments. Upon detection, the fragment ions are isolated and
further fragmented using Higher-Energy Collisional Dissociation (HCD) to obtain sequence
information for each peptide.[9]

Data Analysis

Specialized software is required to analyze the complex data generated from XL-MS
experiments.

Software Options:

e Proteome Discoverer™ (Thermo Scientific™) with the XlinkX node: A comprehensive
platform for XL-MS data analysis.[13]

o MeroX: Atool specifically designed for the analysis of MS-cleavable cross-linkers.[14][15]
» XISEARCH: A search engine for the identification of cross-linked peptides.[16]
Data Analysis Workflow:

o Database Searching: Search the MS/MS and MS3 spectra against a protein sequence
database. The search parameters should include the specific mass modifications
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corresponding to the DSSO remnants on the peptides.

o Cross-link Identification: The software identifies pairs of peptides that are covalently linked by
DSSO based on the MS2 and MS3 data.

» False Discovery Rate (FDR) Estimation: Apply a target-decoy strategy to estimate the FDR
and ensure high-confidence identifications.

o Quantification: For quantitative experiments, the software will extract the reporter ion
intensities from the MS3 spectra to determine the relative abundance of the cross-linked
peptides across different conditions.

Quantitative Data Presentation

Summarizing quantitative data in a clear and structured format is crucial for interpretation.

Table 1: Quantified Inter-protein Cross-links

Fold

Change
Cross- . ] . . (Conditio
. Protein 1 Residue 1 Protein 2 Residue 2 p-value
link ID n2j/

Condition

1)
XL-001 Protein A K123 Protein B K45 2.5 0.001
XL-002 Protein A K150 Protein C K88 0.8 0.045
XL-003 Protein D K210 Protein E K112 3.1 <0.001

Table 2: Quantified Intra-protein Cross-links
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Fold

Change
Cross-link . ) ) (Condition

Protein Residue 1 Residue 2 p-value

ID 21

Condition

1)
XL-101 Protein F K56 K189 1.9 0.005
XL-102 Protein F K78 K121 0.5 0.012
XL-103 Protein G K33 K95 1.2 0.350

Signaling Pathway and Logical Relationship

Visualization

The quantitative data obtained from DSSO cross-linking can be used to infer changes in

protein interactions within a signaling pathway.
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Caption: Hypothetical changes in protein interactions upon stimulation.
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Conclusion

The DSSO cross-linking workflow coupled with quantitative proteomics provides a powerful
approach to study the dynamics of protein-protein interactions and the structural organization
of protein complexes. The MS-cleavable nature of DSSO simplifies data acquisition and
analysis, making it accessible for a wide range of biological questions. The detailed protocols
and data analysis strategies outlined in this application note serve as a comprehensive guide
for researchers to successfully implement this technique in their own studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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proteomics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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